molecular formula C7H7N3O B2525949 (7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol CAS No. 1638763-70-8

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Cat. No.: B2525949
CAS No.: 1638763-70-8
M. Wt: 149.153
InChI Key: MGFKDCGUSDBNKG-UHFFFAOYSA-N
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Description

(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.153. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties and Synthesis

  • Synthesis and Antitumor Properties : A study conducted by Mieczkowski et al. (2015) focused on the synthesis of Cytarabine analogues with a bicyclic 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one base. These compounds were tested for their antiproliferative properties against cancer cell lines, revealing that certain derivatives showed higher antiproliferative activity, although weaker than the mother compound. This research indicates a potential application in cancer treatment research (Mieczkowski et al., 2015).

Chemical Interactions and Derivatives

  • Interaction with Glycine Esters : Zinchenko et al. (2018) explored the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. They found that this reaction leads to derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine. The study provides insights into the formation of previously unknown derivatives, paving the way for synthesizing potentially biologically active compounds (Zinchenko et al., 2018).

Anti-Inflammatory Activity

  • Evaluation of Anti-Inflammatory Activity : Mohamed et al. (2013) synthesized a series of novel pyrrolo[2,3-d]pyrimidine derivatives and evaluated their in vivo anti-inflammatory activities. Some compounds exhibited significant anti-inflammatory activities, highlighting the potential for developing new anti-inflammatory drugs (Mohamed, Kamel, & Abd El-hameed, 2013).

Therapeutic Potential in Cancer Treatment

  • Selective Activation of Cell Death in Cancer Cells : Sebastiani et al. (2022) synthesized a novel inhibitor of tubulin polymerization, showing that it inhibited the growth of multiple cancer cell lines without affecting non-transformed cells. The compound selectively induced cell death in transformed cell lines during mitotic arrest. This research suggests a promising avenue for the development of new cancer therapeutics (Sebastiani et al., 2022).

Safety and Hazards

The safety information for “(7H-Pyrrolo[2,3-d]pyrimidin-6-yl)methanol” includes hazard statements H302 and H317 . Precautionary statements include P280 and P305+P351+P338 . It is recommended to handle this compound with care to avoid potential hazards.

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-6-1-5-2-8-4-9-7(5)10-6/h1-2,4,11H,3H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFKDCGUSDBNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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